molecular formula C7H7Br2N B13159192 2-Bromo-5-(1-bromoethyl)pyridine

2-Bromo-5-(1-bromoethyl)pyridine

Cat. No.: B13159192
M. Wt: 264.94 g/mol
InChI Key: KYVOBKZHZSIVNV-UHFFFAOYSA-N
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Description

2-Bromo-5-(1-bromoethyl)pyridine is an organic compound with the molecular formula C7H7Br2N. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine atoms at the 2 and 5 positions of the pyridine ring, along with a bromoethyl group, makes this compound particularly interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(1-bromoethyl)pyridine typically involves the bromination of 5-(1-bromoethyl)pyridine. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization further ensures the quality of the compound.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the bromoethyl group can lead to the formation of ethylpyridine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Major Products:

  • Substitution reactions yield various substituted pyridine derivatives.
  • Oxidation reactions produce pyridine N-oxides or other oxidized forms.
  • Reduction reactions result in ethyl-substituted pyridines.

Scientific Research Applications

2-Bromo-5-(1-bromoethyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into potential therapeutic applications includes its use as a precursor in the synthesis of drugs targeting specific biological pathways.

    Industry: It is employed in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(1-bromoethyl)pyridine depends on its specific application. In enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby preventing substrate access. In receptor binding studies, it may interact with specific receptors, modulating their activity. The presence of bromine atoms and the bromoethyl group can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

    2-Bromopyridine: Lacks the bromoethyl group, making it less versatile in certain synthetic applications.

    5-Bromo-2-methylpyridine: Contains a methyl group instead of a bromoethyl group, leading to different reactivity and applications.

    2,5-Dibromopyridine: Similar in structure but lacks the ethyl group, affecting its chemical behavior.

Uniqueness: 2-Bromo-5-(1-bromoethyl)pyridine is unique due to the presence of both bromine atoms and the bromoethyl group, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C7H7Br2N

Molecular Weight

264.94 g/mol

IUPAC Name

2-bromo-5-(1-bromoethyl)pyridine

InChI

InChI=1S/C7H7Br2N/c1-5(8)6-2-3-7(9)10-4-6/h2-5H,1H3

InChI Key

KYVOBKZHZSIVNV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=C(C=C1)Br)Br

Origin of Product

United States

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